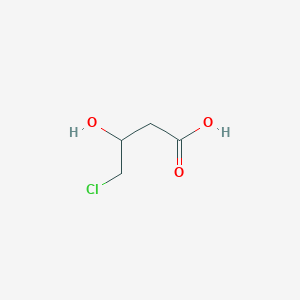

4-Chloro-3-hydroxybutyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDAXGMVRMXFOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-4-Chloro-3-hydroxybutyric Acid vs. (R)-Isomer: A Structural and Synthetic Comparison of Key Chiral Building Blocks

An In-depth Technical Guide for Drug Development Professionals:

Abstract

In the landscape of pharmaceutical synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for ensuring drug efficacy and safety. The enantiomers of 4-chloro-3-hydroxybutyric acid and its derivatives represent a class of high-value chiral building blocks, pivotal in the synthesis of numerous blockbuster drugs. This technical guide provides an in-depth exploration of the (S) and (R) isomers, contrasting their three-dimensional structures, physicochemical properties, and, most critically, the divergent stereoselective synthesis strategies employed for their production. We will dissect field-proven enzymatic and chemical protocols, explaining the causality behind methodological choices, and illuminate their distinct applications in the synthesis of pharmacologically significant molecules, including statins and anticonvulsants.

The Principle of Chirality: Why Stereoisomerism Matters in Drug Design

Chirality, or the "handedness" of a molecule, arises from a carbon atom bonded to four different substituent groups, creating a chiral center. Molecules that are non-superimposable mirror images of each other are known as enantiomers. While they often share identical physical properties in an achiral environment, their interaction with the inherently chiral systems of the human body—such as enzymes and receptors—can differ dramatically. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse side effects. Consequently, the ability to selectively synthesize and analyze a single, desired enantiomer is a cornerstone of modern drug development. The (S) and (R) isomers of 4-chloro-3-hydroxybutyric acid are classic examples where this stereochemical distinction dictates their entire synthetic utility.

Structural Elucidation: Visualizing the (S) and (R) Configuration

The core structure of 4-chloro-3-hydroxybutyric acid features a four-carbon chain with a carboxylic acid group, a chlorine atom at the C4 position, and a hydroxyl group at the C3 position. The carbon at the C3 position is the stereocenter, giving rise to the (S) and (R) enantiomers. The designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules, where the spatial arrangement of the hydroxyl group defines the configuration.

Toxicity and safety data sheet (SDS) for 4-Chloro-3-hydroxybutyric acid

Technical Whitepaper: Handling and Toxicology of 4-Chloro-3-hydroxybutyric Acid (CHBA)

Executive Summary: The "Silent" Synthon

In the landscape of pharmaceutical intermediates, 4-Chloro-3-hydroxybutyric acid (CHBA) occupies a critical but often underestimated niche. As a C4 chiral synthon, it is the structural backbone for blockbuster statins (e.g., Atorvastatin) and metabolic agents like L-carnitine.

However, its safety profile is frequently conflated with its esters or its precursor, epichlorohydrin. This is a dangerous oversight. CHBA possesses a dual-hazard mechanism: it is a corrosive organic acid capable of immediate tissue necrosis, and under physiological or basic conditions, it can cyclize to form reactive epoxides, presenting a latent alkylating risk .

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of CHBA’s hazards and a field-validated protocol for its handling.

Chemical Identity & Physicochemical Profile

Understanding the physical state of CHBA is the first step in exposure control. Unlike its ethyl ester (a liquid), the free acid often presents as a viscous oil or low-melting solid, complicating accurate aliquoting and increasing the risk of "stringing" or splashing during transfer.

| Property | Data | Operational Implication |

| Chemical Name | 4-Chloro-3-hydroxybutanoic acid | - |

| CAS Number | 95574-97-3 (Racemic) / 127974-79-0 ((S)-isomer) | Verify isomer specificity for synthesis; toxicity is chemically identical. |

| Molecular Weight | 138.55 g/mol | - |

| Physical State | Viscous Liquid / Low-melting Solid | High viscosity requires positive-displacement pipetting to prevent dripping. |

| Solubility | Highly Soluble in Water, Alcohols | Difficult to extract from aqueous layers; readily absorbs through moist skin. |

| Acidity (pKa) | ~4.0–4.5 (Estimated) | Stronger than butyric acid due to the electron-withdrawing chlorine (inductive effect). |

| Boiling Point | >110°C (Decomposes) | Do not distill without high vacuum; thermal decomposition releases HCl gas. |

Hazard Identification: The Dual-Threat Mechanism

Standard GHS classifications label CHBA as Skin Corr. 1B (Causes severe skin burns). However, the "Senior Scientist" perspective requires looking at the mechanism of injury to select the right controls.

Mechanism A: Direct Corrosivity (Immediate)

The chlorine atom at the

Mechanism B: Latent Alkylation (Delayed/Systemic)

This is the insidious hazard. In the presence of biological bases (pH > 7.4), CHBA can undergo intramolecular nucleophilic substitution (cyclization) to form epichlorohydrin analogs . These epoxides are potent alkylating agents that can bind to DNA or proteins.

Visualization of Hazard Pathways:

Figure 1: The dual toxicity pathway of CHBA. Note that while acid burns are immediate, the alkylation risk proceeds through a reactive epoxide intermediate.

Field-Proven Handling Protocols

As a viscous, corrosive liquid, CHBA is prone to "pipette drip," which is the leading cause of fume hood contamination and subsequent glove degradation.

Protocol: Safe Aliquoting of Viscous Corrosives

Prerequisites:

-

Engineering Control: Certified Chemical Fume Hood (Face velocity > 0.5 m/s).

-

PPE: Nitrile gloves (double-gloved) or 0.3mm Butyl Rubber (for prolonged handling). Standard lab coat and chemical splash goggles.

Step-by-Step Workflow:

-

Viscosity Management:

-

Do not attempt to pour from the stock bottle. The surface tension will cause the liquid to run down the side of the bottle (the "teapot effect").

-

Use a wide-bore pipette tip or a positive-displacement pipette. If the substance has solidified, gently warm the container to 30°C in a water bath; never use a heat gun (risk of localized overheating and HCl release).

-

-

The "Touch-Off" Technique:

-

After drawing the liquid, pause for 2 seconds to allow the viscous column to equilibrate.

-

Touch the pipette tip to the inner wall of the source vessel to remove the exterior droplet.

-

Dispense slowly into the receiving vessel, touching the tip to the wall again to ensure complete delivery.

-

-

Decontamination (The "Kill" Step):

-

Prepare a "Quench Beaker" containing saturated Sodium Bicarbonate (

) solution. -

Immediately eject contaminated tips/syringes into this beaker. The effervescence (

release) confirms neutralization of the acid. -

Why? This prevents residual acid in the trash bin from fuming or reacting with other waste.

-

Toxicology & Emergency Response

Toxicological Data Summary

While specific LD50 data for the free acid is often proprietary or extrapolated, data from the ethyl ester and structural analogs provides a high-confidence safety margin.

| Endpoint | Classification | Evidence/Notes |

| Acute Oral | Acute Tox. 4 (Harmful) | LD50 estimated < 2000 mg/kg (Rat). Corrosive damage to esophagus likely precedes systemic toxicity. |

| Skin Corrosion | Skin Corr.[1] 1B | Causes irreversible damage to skin (epidermis + dermis) within minutes. |

| Eye Damage | Eye Dam. 1 | Risk of permanent corneal opacity. High water solubility facilitates rapid penetration into the aqueous humor. |

| Genotoxicity | Suspected Mutagen | Due to the alkyl halide moiety and potential epoxide formation. Treat as a potential carcinogen. |

Emergency Response Decision Tree

In the event of a spill, speed is critical, but blind neutralization can be dangerous due to heat generation.

Figure 2: Decision matrix for CHBA spill response. Note the prohibition of paper towels, which can react exothermically or degrade rapidly.

Synthesis Context & References

CHBA is rarely the end-product; it is a transient intermediate. In the synthesis of L-carnitine or statins, CHBA is often generated via the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate (COBE).

Critical Safety Note for Researchers:

When working up these reactions, avoid strong basic washes (NaOH/KOH) if you intend to isolate the acid. High pH will trigger the cyclization to the epoxide (ethyl 4-chloro-3-hydroxybutyrate

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10129995, 4-Chloro-3-hydroxybutanoic acid. Source:[Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Ethyl 4-chloro-3-hydroxybutyrate (Ester Analog). Source:[Link]

-

Yasohara, Y., et al. "Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction."[2] Applied Microbiology and Biotechnology 51 (1999): 847–851.[2] Source:[Link]

Sources

Technical Whitepaper: Comparative Analysis of 4-Chloro-3-Hydroxybutyric Acid and Alternative GABOB Precursors

This guide provides an in-depth technical analysis comparing 4-Chloro-3-hydroxybutyric acid (CHBA) against other precursor classes used in the synthesis of Gamma-amino-beta-hydroxybutyric acid (GABOB) . It is designed for researchers and process chemists optimizing chiral pharmaceutical synthesis.

Executive Summary

Gamma-amino-beta-hydroxybutyric acid (GABOB) is a chiral analogue of the neurotransmitter GABA, utilized clinically as an anticonvulsant and for the treatment of specific pathological states such as growth hormone deficiency. Its pharmacological efficacy is highly stereodependent, with the (R)-enantiomer (also known as L-GABOB in some older nomenclature, structurally related to L-Carnitine) exhibiting distinct receptor binding profiles compared to the (S)-isomer.

The synthesis of high-purity GABOB hinges on the selection of the "C4" backbone precursor. 4-Chloro-3-hydroxybutyric acid (CHBA) —specifically its ethyl ester, (R)-CHBE —has emerged as the "Gold Standard" chiral synthon. This guide differentiates CHBA from alternative precursors (e.g., Epichlorohydrin, Allyl Cyanide, and Carbohydrate derivatives) based on stereochemical integrity , atom economy , and impurity profiles .

Part 1: Molecular Architecture & Precursor Classification

To understand the difference, we must classify the precursors based on their proximity to the final target and their mechanism of chirality introduction.

4-Chloro-3-Hydroxybutyric Acid (CHBA)

-

Role: Advanced Chiral Intermediate.

-

Structure: A 4-carbon chain with a terminal chloride (C4) and a secondary hydroxyl group (C3).

-

Key Feature: It is typically synthesized via the asymmetric enzymatic reduction of 4-chloro-3-oxobutanoate (COBE). This "sets" the stereocenter before the amino group introduction.

-

Mechanism to GABOB: Substitution of the Chloride (Cl) with an Amino source (NH₃ or N₃⁻), often proceeding through an in situ epoxide intermediate.

Alternative GABOB Precursors

These are typically "upstream" starting materials that require more extensive functional group manipulation.

-

Epichlorohydrin: A bulk industrial chemical.[1] It requires carbon chain extension (cyanation) or copolymerization to form the butyric backbone. It is often racemic, requiring downstream resolution.

-

Allyl Cyanide: Requires oxidative alkene functionalization (epoxidation) to introduce the hydroxyl group.

-

Chiral Pool (L-Ascorbic Acid / L-Arabinose): Requires oxidative cleavage and skeletal degradation. High stereopurity but poor atom economy due to carbon loss.

Table 1: Physicochemical & Synthetic Comparison

| Feature | (R)-4-Chloro-3-Hydroxybutyrate (CHBA) | Epichlorohydrin (ECH) Route | Allyl Cyanide Route |

| Classification | Advanced Chiral Synthon | Bulk Commodity Starter | Functionalized Alkene |

| Chirality Source | Enzymatic Reduction (Ketoreductase) | Chiral Catalyst or Resolution | Asymmetric Epoxidation |

| Step Count to GABOB | Low (2-3 steps) | High (4-6 steps) | Medium (3-4 steps) |

| Atom Economy | High (Direct Substitution) | Medium (Chain extension needed) | Medium (Oxidation needed) |

| Primary Impurity | Unreacted Chlorohydrin | Polymerized by-products | Residual Cyanide/Peroxides |

| Stereoretention | Excellent (>99% ee retention) | Variable (Racemization risk) | Good (Dependent on catalyst) |

Part 2: Mechanistic Divergence & Signaling Pathways

The fundamental difference lies in the Timing of Stereogenesis .

-

With CHBA: The stereocenter is established first (via biocatalysis). The subsequent chemical steps (amination) must simply maintain this configuration.

-

With Alternative Precursors: The stereocenter is often created during the functionalization of the backbone (e.g., asymmetric epoxidation of allyl cyanide), which introduces higher variability in enantiomeric excess (ee).

Visualization: Synthesis Pathways of GABOB

The following diagram illustrates the convergent pathways. Note how CHBA offers the most direct route with preserved stereochemistry.

Caption: Figure 1. Comparative synthesis pathways. The Blue path (CHBA) utilizes biocatalytic stereosetting followed by chemical transformation. The Red/Dashed paths represent alternative routes requiring chain extension or oxidation.

Part 3: Experimental Methodologies

This section details the conversion of (R)-CHBE to (R)-GABOB, highlighting the "Internal Epoxide" mechanism that differentiates it from direct alkylation precursors.

Protocol A: Synthesis of (R)-GABOB from (R)-CHBA (Azide Route)

Rationale: This method avoids the formation of tertiary amine by-products common in direct ammonolysis.

Reagents:

-

Sodium Azide (

) -

Ethanol / Water

-

Palladium on Carbon (Pd/C)[4]

-

Hydrogen gas (

)

Step-by-Step Workflow:

-

Nucleophilic Substitution (Azidation):

-

Dissolve 10 mmol of Ethyl (R)-4-chloro-3-hydroxybutyrate in 20 mL of DMSO.

-

Add 1.5 equivalents of

. -

Heat to 70°C for 6 hours.

- attack. Note: In some conditions, base is added to form the epoxide in situ, which is then opened by the azide at the terminal carbon. This retains the C3 stereochemistry.

-

Validation: Monitor disappearance of C-Cl bond via TLC or GC-MS.

-

-

Hydrolysis:

-

Treat the resulting azido-ester with 1M NaOH (aq) at room temperature for 2 hours to hydrolyze the ethyl ester.

-

Acidify carefully to pH 4.0 to isolate the free acid form of the azido-intermediate.

-

-

Hydrogenation (Reduction):

-

Dissolve the azido-acid in Ethanol.

-

Add 10 wt% Pd/C catalyst.

-

Stir under

atmosphere (balloon pressure, 1 atm) for 12 hours. -

Result: The Azide (

) reduces to the Amine (

-

-

Purification:

-

Filter off the catalyst.

-

Recrystallize from water/ethanol to obtain (R)-GABOB as white crystals.

-

Protocol B: Enzymatic Generation of Precursor (COBE to CHBA)

Rationale: The quality of the final drug depends entirely on the optical purity of the CHBA precursor.

-

Bioreactor Setup: Prepare a buffer solution (pH 7.0) containing Glucose Dehydrogenase (GDH) for cofactor recycling and the specific Ketoreductase (KRED) enzyme (e.g., from Burkholderia gladioli).

-

Substrate Feeding: Add Ethyl 4-chloro-3-oxobutanoate (COBE) slowly to the reactor to prevent substrate inhibition.

-

Extraction: Extract the resulting (R)-CHBE with Ethyl Acetate.

-

QC Check: Verify ee >99% via Chiral HPLC.

Part 4: Quality & Impurity Profiles

When distinguishing CHBA from other precursors, the impurity profile is the deciding factor for regulatory (CMC) submissions.

| Impurity Type | CHBA Route | Epichlorohydrin/Cyanide Route |

| Stereoisomers | Low Risk (Enzymatic specificity is high) | High Risk (Requires resolution) |

| Genotoxins | Alkyl Chlorides (Must be controlled) | Epoxides & Cyanides (High toxicity) |

| By-products | Crotonic acid derivatives (from dehydration) | Glycerol derivatives, oligomers |

| Residual Metals | Low (Enzymatic) | High (if metal catalysts used for epoxidation) |

Critical Insight: The CHBA route is preferred in modern pharmaceutical manufacturing because it segregates the "Chirality Step" (enzymatic) from the "Chemical Assembly Step." This allows for rigorous QC of the CHBA intermediate before committing to the final synthesis steps, reducing the risk of batch failure.

References

-

Synthesis of (R)- and (S)-GABOB via Organoselenium Intermediates Source: ResearchGate

-

Efficient Biosynthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate Source: National Institutes of Health (PMC)

-

Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB) Source: SciSpace / Acta Chemica Scandinavica

-

Enantioselective actions of 4-amino-3-hydroxybutanoic acid at GABA receptors Source: PubMed

-

Stereoselective Synthesis of GABOB via Allyl Cyanide Source: ResearchGate

Sources

- 1. eurochemengineering.com [eurochemengineering.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction: The Significance of a Versatile Chiral Building Block

An In-depth Technical Guide to the Solubility of 4-Chloro-3-hydroxybutyric Acid in Organic Solvents

4-Chloro-3-hydroxybutyric acid is a bifunctional molecule of significant interest in the pharmaceutical and fine chemical industries. Its combination of a carboxylic acid, a secondary alcohol, and a chloroalkane moiety, often with specific stereochemistry, makes it a valuable chiral building block for the synthesis of complex active pharmaceutical ingredients (APIs). A notable application is its role as an intermediate in the synthesis of cholesterol-lowering drugs like atorvastatin[1].

Understanding the solubility of this compound in various organic solvents is a critical-path parameter for researchers and process chemists. Solubility data governs fundamental aspects of drug development and manufacturing, including:

-

Reaction Kinetics: The choice of solvent directly impacts reaction rates, yield, and purity by controlling the concentration of reactants in the solution phase.

-

Purification and Isolation: Efficient purification, whether through crystallization or chromatography, depends on a precise understanding of solubility and anti-solvency behaviors.

-

Work-up and Extraction: As a compound with good water solubility, knowledge of its partitioning into various organic solvents is essential for designing effective extraction protocols[2].

-

Formulation: For direct use, solubility dictates the choice of excipients and delivery systems.

This guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-3-hydroxybutyric acid, grounded in its physicochemical properties and the theoretical principles of solute-solvent interactions. It further outlines a robust experimental protocol for determining solubility, ensuring scientific integrity and reproducibility.

Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is intrinsically linked to its structure. 4-Chloro-3-hydroxybutyric acid possesses three key functional groups that dictate its interactions with solvents:

-

Carboxylic Acid (-COOH): This group is highly polar and can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This feature promotes strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Hydroxyl Group (-OH): Similar to the carboxylic acid, the secondary alcohol group is polar and capable of both donating and accepting hydrogen bonds, further enhancing its affinity for polar solvents.

-

Chlorine Atom (-Cl): The electronegative chlorine atom induces a dipole moment, contributing to the overall polarity of the molecule. It primarily engages in weaker dipole-dipole and van der Waals interactions.

While specific experimental data for the free acid is limited, examining the properties of its closely related derivatives, such as the ethyl ester and the nitrile, provides valuable context. For instance, the ethyl ester has a molecular weight of approximately 166.60 g/mol and a density of around 1.19 g/mL[1][3][4]. The nitrile form has a molecular weight of 119.55 g/mol and is described as a colorless or slightly yellow liquid[5][6]. The computed XLogP3 value for the related methyl ester is 0, suggesting a balance between hydrophilic and lipophilic character[7]. The free acid itself is noted to have good solubility in aqueous phases, which underscores its polar nature[2].

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute's solubility is maximized in a solvent that shares similar intermolecular interaction capabilities.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are excellent hydrogen bond donors and acceptors. Due to the presence of both -COOH and -OH groups, 4-Chloro-3-hydroxybutyric acid is expected to exhibit high solubility in these solvents through strong hydrogen bonding networks. The nitrile derivative is noted as being slightly soluble in methanol[5].

-

Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone, Dichloromethane): These solvents possess dipole moments and can act as hydrogen bond acceptors but lack donor capabilities. The carboxylic acid and hydroxyl groups of the solute can still form hydrogen bonds with the acceptor sites on the solvent molecules (e.g., the carbonyl oxygen of ethyl acetate). Solvents like ethyl acetate and dichloromethane are cited as effective extraction solvents, implying significant solubility[2].

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The high polarity and hydrogen bonding capacity of 4-Chloro-3-hydroxybutyric acid make it poorly suited for these solvents, and low solubility is expected.

The interplay of these interactions is visualized in the diagram below.

Conclusion

While quantitative public data on the solubility of 4-Chloro-3-hydroxybutyric acid is sparse, a strong qualitative and predictive understanding can be established from its molecular structure and data from related synthetic processes. The molecule's polarity, driven by its carboxylic acid and hydroxyl functionalities, suggests high solubility in polar protic solvents and good solubility in many polar aprotic solvents, which is corroborated by its use in various reaction and extraction schemes. For drug development and process optimization, it is imperative that this theoretical understanding is supplemented with precise experimental data generated via a robust and validated protocol, such as the shake-flask equilibrium method detailed herein.

References

-

BenchChem. 4-Chloro-3-hydroxybutyronitrile | 105-33-9.

-

ChemicalBook. Ethyl S-4-chloro-3-hydroxybutyrate | 86728-85-0.

-

Sigma-Aldrich. Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate 96 | 86728-85-0.

-

Sigma-Aldrich. Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate 96 86728-85-0.

-

Guidechem. 4-CHLORO-3-HYDROXY BUTYRONITRILE 105-33-9 wiki.

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

ECHEMI. Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester | 10488-69-4.

-

Google Patents. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester.

-

Chem-Impex. Ethyl (S)-4-Chloro-3-hydroxybutyrate.

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

-

PharmaCircle. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

-

PubChem. 4-Chloro-3-hydroxypentanoic acid.

-

Chem-Impex. (R)-(+)-4-Chloro-3-hydroxybutyronitrile.

-

PubChem. Methyl 4-chloro-3-hydroxybutanoate.

Sources

- 1. Ethyl S-4-chloro-3-hydroxybutyrate | 86728-85-0 [chemicalbook.com]

- 2. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]

- 3. Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate 96 86728-85-0 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Methyl 4-chloro-3-hydroxybutanoate | C5H9ClO3 | CID 3629997 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Chemical Synthesis of 4-Chloro-3-hydroxybutyric Acid from Epichlorohydrin

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 4-Chloro-3-hydroxybutyric acid, a valuable chiral building block in pharmaceutical development. The synthesis commences with the readily available and cost-effective starting material, epichlorohydrin. The procedure first involves a carefully controlled ring-opening reaction of epichlorohydrin with a cyanide salt to yield the intermediate, 4-chloro-3-hydroxybutyronitrile. This intermediate is subsequently hydrolyzed under acidic conditions to produce the final product. This document emphasizes the critical control parameters, safety considerations, and the chemical reasoning behind the procedural steps to ensure a reproducible and safe synthesis.

Introduction and Scientific Background

4-Chloro-3-hydroxybutyric acid and its esters are key chiral intermediates in the synthesis of numerous pharmaceuticals. Notably, they are precursors for drugs such as L-carnitine, used to treat carnitine deficiency, and (R)-γ-amino-β-hydroxybutyric acid (GABOB), which has applications as an anticonvulsant.[1][2] The ability to produce these intermediates efficiently and with high purity is therefore of significant interest to the drug development community.

The protocol outlined herein leverages epichlorohydrin, an inexpensive bulk chemical, as the starting point. The synthesis proceeds through a nitrile intermediate, which offers a reliable pathway to the desired carboxylic acid. The core transformation involves two distinct chemical steps:

-

Nucleophilic Ring-Opening: The strained epoxide ring of epichlorohydrin is opened by a cyanide nucleophile.

-

Nitrile Hydrolysis: The resulting nitrile group is converted to a carboxylic acid moiety.

This document provides a comprehensive, self-validating methodology that explains the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and medicinal chemistry.

Reaction Scheme and Mechanism

The overall synthesis can be visualized as a two-stage process. The first stage is the formation of the nitrile intermediate, followed by its hydrolysis.

Overall Synthesis Workflow

The logical flow of the synthesis, from starting materials to the final product, is illustrated below.

Caption: High-level workflow for the synthesis of 4-Chloro-3-hydroxybutyric acid.

Mechanistic Insight: Epoxide Ring-Opening

The critical step in the formation of the nitrile intermediate is the nucleophilic attack of the cyanide ion on one of the carbon atoms of the epoxide ring in epichlorohydrin. This reaction is sensitive to pH. While highly acidic conditions can protonate the epoxide and activate it, they also generate dangerous quantities of hydrogen cyanide (HCN) gas from the cyanide salt. Conversely, strongly basic conditions can lead to unwanted side reactions. Therefore, a carefully controlled pH range of 7 to 8 is optimal.[3] This range maintains a sufficient concentration of the cyanide nucleophile while minimizing the formation of free HCN.

Experimental Protocol

Extreme Caution Advised: This protocol involves highly toxic, corrosive, and potentially carcinogenic materials. All steps must be performed in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. An emergency plan and access to a cyanide antidote kit are strongly recommended.

Part A: Synthesis of 4-chloro-3-hydroxybutyronitrile (Intermediate)

Rationale: This step creates the carbon-carbon bond necessary for the butyric acid backbone. The reaction is performed in an aqueous medium to dissolve the cyanide salt, and the temperature is kept low to control the exothermic nature of the epoxide ring-opening. The pH is carefully adjusted to the 7.3-7.8 range to ensure the reaction proceeds safely and efficiently.[3]

Materials:

-

Sodium cyanide (NaCN)

-

Distilled water

-

Sulfuric acid (H₂SO₄), concentrated

-

Epichlorohydrin

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 9.93 g of sodium cyanide in 60 mL of distilled water.

-

Cool the solution in an ice bath.

-

While maintaining the temperature at or below 20°C, slowly add 9.87 g of concentrated sulfuric acid dropwise using a dropping funnel. Monitor the pH of the solution, ensuring it stabilizes within the range of 7.5-7.8.[3] CRITICAL STEP: This generates HCN in situ. Perform this addition slowly and with extreme caution in a fume hood.

-

Once the pH is stable, add 15 g of epichlorohydrin to the reaction mixture in a single portion.

-

Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction, transfer the mixture to a separatory funnel and extract the product three times with 50 mL portions of ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-chloro-3-hydroxybutyronitrile as an oil. The expected yield is approximately 89-92%.[3]

Part B: Hydrolysis to 4-Chloro-3-hydroxybutyric acid (Final Product)

Rationale: This step converts the nitrile functional group into a carboxylic acid through acid-catalyzed hydrolysis. This is a classic transformation, but it requires heat and can be slow. The high water solubility of the final product necessitates a thorough extraction process.[3]

Materials:

-

4-chloro-3-hydroxybutyronitrile (from Part A)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate or other suitable extraction solvent

-

Sodium chloride (brine solution), saturated

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, reflux condenser, heating mantle

Procedure:

-

Place the crude 4-chloro-3-hydroxybutyronitrile into a round-bottom flask.

-

Add a significant excess of concentrated hydrochloric acid. The reaction is often heated to facilitate hydrolysis.[3] The exact amount of acid and temperature will depend on the scale; however, be aware that excessive heat and acid can cause equipment corrosion.[3]

-

Attach a reflux condenser and heat the mixture under reflux. Monitor the reaction by TLC or GC until the starting nitrile is fully consumed. This step can be slow and may require several hours. Be aware that the reaction can sometimes stall at the amide intermediate.[3]

-

After cooling to room temperature, concentrate the aqueous solution under reduced pressure to remove the excess HCl and some of the water.

-

The resulting concentrated aqueous solution contains the product, which is highly water-soluble. Perform multiple extractions (at least 5-7 times) with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic extracts with a saturated brine solution to help remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-3-hydroxybutyric acid.

-

Further purification can be achieved via column chromatography if necessary.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of the intermediate, 4-chloro-3-hydroxybutyronitrile, as adapted from literature procedures.[3]

| Parameter | Value | Unit | Notes |

| Step 1: Nitrile Formation | |||

| Epichlorohydrin | 15 | g | Starting material |

| Sodium Cyanide | 9.93 | g | Cyanide source |

| Sulfuric Acid | 9.87 | g | For pH adjustment |

| Reaction Temperature | ≤ 20°C initially, then RT | °C | Initial cooling is crucial |

| Reaction pH | 7.5 - 7.8 | Critical for safety and yield[3] | |

| Expected Yield (Nitrile) | 89 - 92 | % | [3] |

| Step 2: Hydrolysis | |||

| Hydrolysis Conditions | Reflux with conc. HCl | Time and temp vary | |

| Expected Yield (Acid) | Variable | % | Highly dependent on extraction efficiency |

Safety and Hazard Management

Strict adherence to safety protocols is mandatory.

-

Epichlorohydrin: Is a probable human carcinogen, highly flammable, and toxic if inhaled, ingested, or absorbed through the skin.[4][5] It is also corrosive and can cause severe burns.[5][6] Always handle in a chemical fume hood and wear appropriate PPE.[6][7] Ground and bond containers during transfer to prevent static discharge.[5][7]

-

Sodium Cyanide (and HCN): Extremely toxic. Contact with acids liberates highly poisonous hydrogen cyanide (HCN) gas. All manipulations involving cyanide and acid must be conducted in a well-ventilated fume hood. Ensure an emergency response plan is in place and a cyanide antidote kit is available.

-

Corrosive Acids (H₂SO₄, HCl): Cause severe chemical burns. Handle with extreme care, using acid-resistant gloves and eye protection.

-

Waste Disposal: All cyanide-containing waste must be quenched before disposal. A common method is treatment with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under basic (pH > 10) conditions to oxidize the cyanide to the less toxic cyanate. Follow all institutional and local regulations for hazardous waste disposal.

References

- CN101914582A - Organism coupling preparation method of R(-)-4-cyan-3-hydroxybutyric acid ethyl ester - Google Patents.

- CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents.

- US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents.

- CN1919835A - Preparation method of 4-chlorine-3-hydroxybutyronitrile - Google Patents.

-

Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - ResearchGate. Available at: [Link]

-

Efficient Asymmetric Synthesis of Ethyl (S)-4-Chloro-3-hydroxybutyrate Using Alcohol Dehydrogenase SmADH31 with High Tolerance of Substrate and Product in a Monophasic Aqueous System | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S). Available at: [Link]

-

Highly enantioselective reductionof ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast - Arkivoc. Available at: [Link]

-

Butanoic acid, 3-hydroxy-, methyl ester, (R) - Organic Syntheses Procedure. Available at: [Link]

- JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents.

-

Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride - orientjchem.org. Available at: [Link]

-

4-Chloro-3-hydroxybutyric acid | C4H7ClO3 | CID 10129995 - PubChem. Available at: [Link]

-

Epichlorohydrin - Hazardous Substance Fact Sheet. Available at: [Link]

-

Epichlorohydrin - SAFETY DATA SHEET - PENTA. Available at: [Link]

-

Material Safety Data Sheet - Epichlorohydrin, pa - Cole-Parmer. Available at: [Link]

-

Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism - YouTube. Available at: [Link]

-

Epichlorohydrin (C3H5ClO) A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]

- 4. nj.gov [nj.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pentachemicals.eu [pentachemicals.eu]

Application Note: High-Efficiency Production of (S)-4-Chloro-3-Hydroxybutyric Acid via Whole-Cell Biocatalysis

[1]

Executive Summary

(S)-4-Chloro-3-hydroxybutyric acid (CHBA) and its ester derivatives are critical chiral synthons in the pharmaceutical industry, serving as the side-chain building blocks for HMG-CoA reductase inhibitors (statins), such as Atorvastatin and Rosuvastatin.

While chemical synthesis (e.g., asymmetric hydrogenation) exists, it often requires expensive metal catalysts (Ru/Rh) and high pressure. Whole-cell biocatalysis offers a superior alternative: high enantioselectivity (>99% ee), ambient conditions, and lower cost.

Critical Technical Distinction: Although the target is the acid (CHBA) , this protocol utilizes the ethyl ester (COBE) as the biocatalytic substrate. Direct reduction of the free acid is inefficient due to charge repulsion at the cell membrane and potential acidification of the cytosol. The ester is reduced to (S)-CHBE and subsequently hydrolyzed to (S)-CHBA .

This guide details a self-sufficient whole-cell system co-expressing Carbonyl Reductase (CR) and Glucose Dehydrogenase (GDH) for cofactor regeneration, operating in a biphasic system to maximize titer and mitigate toxicity.

Mechanism of Action

The core of this application is an intracellular coupled redox cycle. The host E. coli cell acts as a "bag of enzymes," protecting the biocatalysts and providing the environment for cofactor shuttling.

-

Reduction: The Carbonyl Reductase (CR) reduces the ketone group of COBE to a chiral hydroxyl group, consuming NADPH.

-

Regeneration: To prevent stoichiometric consumption of expensive NADPH, Glucose Dehydrogenase (GDH) oxidizes glucose to gluconolactone, regenerating NADPH from NADP+.

Pathway Diagram

Figure 1: Intracellular coupled enzyme system. CR reduces the substrate while GDH regenerates the cofactor using glucose.

Material Selection & Experimental Setup

Biological Materials[2][4][5][6][7][8]

-

Host Strain: Escherichia coli BL21(DE3) or Rosetta(DE3) (to enhance rare codon expression).

-

Enzyme Source:

-

CR (Reductase):Candida magnoliae (CmCR) is the industry standard for (S)-enantiomers [1]. Burkholderia gladioli is used if the (R)-enantiomer is required [2].[1]

-

GDH (Regeneration):Bacillus megaterium or Bacillus subtilis.

-

-

Expression Vector: pETDuet-1 (Novagen) allows co-expression of both genes under T7 promoters in a single plasmid, or a two-plasmid system (e.g., pET28a + pACYCDuet).

Chemical Reagents

| Reagent | Role | Specification |

| Ethyl 4-chloro-3-oxobutyrate (COBE) | Substrate | >95% Purity.[2][3] Liquid. |

| D-Glucose | Co-substrate | Food grade or reagent grade. |

| Butyl Acetate | Organic Phase | Solvent for biphasic system.[2] Low toxicity to E. coli. |

| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Inducer | 1 M stock solution. |

| NADP+ | Cofactor | Catalytic amount (0.1 mM) added to kickstart reaction. |

Protocol 1: Biocatalyst Preparation (Fermentation)

Objective: Produce high-density cell mass with maximal enzyme expression.

-

Seed Culture: Inoculate a single colony of recombinant E. coli (harboring CR+GDH) into 10 mL LB medium with appropriate antibiotics (e.g., Ampicillin 100 µg/mL). Incubate at 37°C, 200 rpm, overnight (12-16 h).

-

Main Culture: Transfer 1% (v/v) seed culture into 500 mL Terrific Broth (TB) in a 2L baffled flask. TB is preferred over LB for higher cell density.

-

Growth: Incubate at 37°C, 200 rpm until OD600 reaches 0.6 – 0.8.

-

Induction: Cool culture to 20-25°C (critical for solubility of enzymes). Add IPTG to a final concentration of 0.2 mM.

-

Expression: Incubate at 20-25°C for 16–20 hours.

-

Harvest: Centrifuge at 6,000 x g for 15 min at 4°C. Discard supernatant.

-

Storage: Wash pellet once with 100 mM Potassium Phosphate Buffer (PBS), pH 7.0. Cells can be used immediately or stored at -80°C (activity loss is minimal if flash-frozen).

Protocol 2: Biphasic Biotransformation

Objective: Convert COBE to (S)-CHBE. Rationale for Biphasic System: COBE is toxic to cells at high concentrations (>200 mM) and has low water solubility. An organic solvent (Butyl Acetate) acts as a reservoir, slowly releasing substrate into the aqueous phase and extracting the product, preventing inhibition [3].

Step-by-Step Procedure

-

Reaction Mix Preparation (100 mL scale):

-

Aqueous Phase (50 mL): Resuspend wet cells (from Protocol 1) to a final concentration of 50–80 g/L (wet weight) in 100 mM PBS (pH 7.0). Add Glucose (1.5 equivalents relative to substrate). Add 0.1 mM NADP+.

-

Organic Phase (50 mL): Dissolve COBE in Butyl Acetate to a concentration of 1.0 M - 2.0 M.

-

-

Initiation: Pour the organic phase onto the aqueous phase in a reaction vessel equipped with an overhead stirrer.

-

Reaction Conditions:

-

Temperature: 30°C.

-

Agitation: Vigorous stirring (e.g., 600 rpm) is required to create a stable emulsion for mass transfer.

-

pH Control (CRITICAL): As GDH oxidizes glucose, gluconic acid is produced, causing pH to drop. Maintain pH 6.5–7.0 by automatic titration with 2M NaOH or manual adjustment every 30 mins.

-

-

Monitoring: Sample 100 µL of the organic phase every 2 hours. Analyze via GC or HPLC.

-

Termination: Stop reaction when conversion >99% (usually 8–12 hours).

Protocol 3: Downstream Processing & Hydrolysis

Objective: Isolate (S)-CHBE and convert to the final acid (S)-CHBA.

-

Separation: Centrifuge the reaction emulsion (8,000 x g, 20 min).

-

Extraction: Re-extract the aqueous phase once with fresh Butyl Acetate to recover residual product. Combine organic layers.

-

Solvent Removal: Evaporate Butyl Acetate under reduced pressure to obtain crude (S)-CHBE oil.

-

Hydrolysis (Ester -> Acid):

-

Dissolve crude (S)-CHBE in water.

-

Add NaOH (1.1 equivalents) dropwise at 0–4°C. Note: Keep cold to prevent elimination of chloride (formation of crotonic acid derivatives).

-

Stir for 1 hour.

-

Acidify with dilute HCl to pH 2.0.

-

Extract with Ethyl Acetate.[5] Evaporate to yield (S)-4-Chloro-3-hydroxybutyric acid .

-

Process Workflow Diagram

Figure 2: End-to-end process workflow from fermentation to product isolation.

Analytical Methods

To validate the "Trustworthiness" of the protocol, use these settings:

1. Conversion Analysis (GC):

-

Column: DB-1701 or equivalent (30m x 0.25mm).

-

Program: 100°C (2 min) -> 10°C/min -> 200°C.

-

Retention: COBE elutes before CHBE.

2. Enantiomeric Excess (Chiral HPLC):

-

Column: Chiralcel OB-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV 215 nm.

-

Target: (S)-CHBE should appear as the major peak. ee = (S-R)/(S+R) * 100.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | pH drop due to gluconic acid. | Ensure automated NaOH titration is active. Maintain pH > 6.[6]0. |

| Emulsion won't break | Cell lysis or high protein content. | Filter through Celite pad or add salt (NaCl) to aqueous phase. |

| Low Enantioselectivity | Background E. coli reductases.[2] | Use purified enzymes or knockout strains (e.g., ΔyqhD). |

| Substrate Toxicity | Organic phase concentration too high. | Switch to fed-batch mode: Add COBE in aliquots rather than all at once. |

References

-

Yasohara, Y., et al. (1999). "Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate with recombinant Escherichia coli cells expressing a novel carbonyl reductase from Candida magnoliae." Applied Microbiology and Biotechnology.

-

Wang, Z., et al. (2016). "Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli." BMC Biotechnology.

-

Kizaki, N., et al. (2001). "Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing carbonyl reductase and glucose dehydrogenase genes." Applied Microbiology and Biotechnology.

-

Goldberg, K., et al. (2007). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols." Applied Microbiology and Biotechnology.

Sources

- 1. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Whole-cell catalytic synthesis of β-hydroxy-β-methylbutyric acid by constructing recombinant Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

Application Notes & Protocols: A Scalable Fermentation and Purification Strategy for Chiral 4-Chloro-3-hydroxybutyric Acid

Introduction

Chiral 4-chloro-3-hydroxybutyric acid (CHBA) and its ester derivatives are pivotal building blocks in the synthesis of numerous high-value pharmaceuticals, including blockbuster statin drugs.[1] The stereochemistry at the C-3 position is critical for the biological activity of the final active pharmaceutical ingredient (API). Traditional chemical synthesis routes often suffer from the use of hazardous reagents, low enantioselectivity, and complex purification steps.[2] Biocatalytic production via microbial fermentation presents a green, highly selective, and economically viable alternative.

This guide provides a comprehensive, in-depth technical framework for the scale-up of a fed-batch fermentation process to produce optically pure ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), a direct precursor to (R)-CHBA. The process leverages a recombinant Escherichia coli strain engineered to overexpress a stereoselective carbonyl reductase. We will detail the entire workflow, from strain selection and inoculum development to pilot-scale fed-batch fermentation, downstream processing, and final product purification. The causality behind each protocol step is explained to provide researchers and process scientists with the foundational knowledge for successful implementation and adaptation.

Process Overview: A Logic-Driven Approach

The entire manufacturing process is designed as a multi-stage system, where the output of each stage is optimized to serve as the ideal input for the next. This ensures process robustness and high overall yield. The core of this process is the whole-cell biocatalytic reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (COBE), into the desired chiral hydroxy ester, (R)-CHBE.

Caption: High-level workflow for CHBA production.

Part 1: Strain Selection and Engineering - The "Why"

The choice of the biocatalyst is the cornerstone of this process. While various microorganisms can perform the desired reduction, a recombinant Escherichia coli platform is often selected for industrial applications due to its rapid growth, well-understood genetics, and ease of manipulation.[3]

The Core Biocatalytic Machinery: The key is to introduce a robust carbonyl reductase (also known as an alcohol dehydrogenase) that exhibits high activity and strict stereoselectivity for the reduction of COBE to the desired (R)- or (S)-enantiomer of CHBE. Enzymes from organisms like Burkholderia gladioli or Candida parapsilosis have proven effective.[4][5]

Cofactor Regeneration - The Engine of the Reaction: The reduction of the ketone is dependent on the nicotinamide cofactor NADPH. To avoid the exorbitant cost of adding stoichiometric amounts of NADPH, a cofactor regeneration system is essential. This is elegantly achieved by co-expressing a second enzyme, glucose dehydrogenase (GDH), within the same E. coli host.[4] GDH oxidizes a cheap co-substrate, glucose, to gluconolactone, simultaneously regenerating the NADPH consumed by the carbonyl reductase. This creates a self-sustaining catalytic system within the cell.

Caption: Downstream processing workflow for (R)-CHBA.

Product Extraction (Ethyl Ester)

-

Cell Removal: Harvest the entire fermentation broth and separate the biomass from the supernatant using a continuous-flow centrifuge.

-

Extraction: Transfer the cell-free supernatant to a liquid-liquid extraction vessel. Extract the (R)-CHBE from the aqueous phase using an organic solvent such as ethyl acetate (typically 2-3 extraction cycles). [6]3. Solvent Removal: Combine the organic phases and remove the ethyl acetate under reduced pressure using a rotary evaporator or a falling film evaporator to yield the crude (R)-CHBE oil.

Ester Hydrolysis to Carboxylic Acid

Principle: The ethyl ester is converted to the free carboxylic acid via acid-catalyzed hydrolysis. This reaction is reversible, so using a large excess of water drives the equilibrium toward the products. [7][8]

-

Reaction Setup: To the crude (R)-CHBE oil, add a 1-2 M solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). [9][10]Use a significant excess of the aqueous acid solution.

-

Heating: Heat the mixture under reflux (e.g., 80-100°C) for several hours. Monitor the reaction progress by TLC or HPLC until the ester is no longer detected.

-

Cooling: Once the reaction is complete, cool the mixture to room temperature. The product, (R)-CHBA, will be in the aqueous phase.

Final Product Purification

-

Second Extraction: The (R)-CHBA is more water-soluble than its ester precursor. [11]Extract the (R)-CHBA from the acidic aqueous solution using a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Multiple extractions will be necessary for a good recovery. [4][11]2. Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (R)-CHBA.

-

Final Polish: The crude acid can be further purified by vacuum distillation or crystallization to achieve the desired final purity.

Part 4: Analytical Methods for Process Monitoring

Robust analytical methods are crucial for process control and quality assurance.

| Analyte | Method | Purpose |

| Cell Density | Spectrophotometry (OD₆₀₀) | Monitor cell growth during fermentation. |

| Glucose Concentration | Enzymatic Assay (e.g., YSI Analyzer) | Monitor substrate consumption and control feed rate. |

| COBE & (R)-CHBE | Gas Chromatography (GC) or Chiral HPLC | Monitor reaction progress, determine conversion yield and enantiomeric excess (% ee). |

| (R)-CHBA | HPLC, ¹H-NMR, ¹³C-NMR | Quantify final product and confirm structure and purity. |

Conclusion

This application guide outlines a robust and scalable process for the production of chiral 4-chloro-3-hydroxybutyric acid, leveraging the power of whole-cell biocatalysis in a high-density fed-batch fermentation. By understanding the scientific principles behind each step—from cofactor regeneration in the engineered microorganism to the critical role of kLa in process scale-up and the chemistry of downstream purification—researchers and drug development professionals can effectively implement and optimize this green manufacturing route. This biotechnological approach not only offers high stereoselectivity and yield but also aligns with the principles of sustainable chemistry, reducing the reliance on hazardous reagents and complex synthetic procedures.

References

- CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents. (n.d.).

-

Scale-up of E. Coli culture for optimal fed-batch strategy using exponential feeding - BIONET. (n.d.). Retrieved February 5, 2026, from [Link]

- US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents. (n.d.).

- CN1919835A - Preparation method of 4-chlorine-3-hydroxybutyronitrile - Google Patents. (n.d.).

-

Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - Frontiers. (2021, February 25). Retrieved February 5, 2026, from [Link]

-

Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap. (n.d.). Retrieved February 5, 2026, from [Link]

-

mechanism of ester hydrolysis - YouTube. (2019, January 15). Retrieved February 5, 2026, from [Link]

-

Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. (2023, January 22). Retrieved February 5, 2026, from [Link]

-

The Hydrolysis of Esters - Chemistry LibreTexts. (2023, January 22). Retrieved February 5, 2026, from [Link]

-

hydrolysis of esters - Chemguide. (n.d.). Retrieved February 5, 2026, from [Link]

-

kLa based scale-up cultivation of the extremophilic archaeon Sulfolobus acidocaldarius: from benchtop to pilot scale - Frontiers. (2023, August 6). Retrieved February 5, 2026, from [Link]

-

Bioreactor scale-up and oxygen transfer rate in microbial processes: an overview - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]

-

Synthesis of water-soluble poly(α-hydroxy acids) from living ring-opening polymerization of O-benzyl-L-serine carboxyanhydrides - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

-

Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. (n.d.). Retrieved February 5, 2026, from [Link]

-

Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast - ResearchGate. (2025, August 6). Retrieved February 5, 2026, from [Link]

-

The Scale‐Up of Microbial Batch and Fed‐Batch Fermentation Processes - SciSpace. (n.d.). Retrieved February 5, 2026, from [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved February 5, 2026, from [Link]

-

Fed-Batch Fermentation: A Practical Guide to Scalable Recombinant Protein Production in Escherichia Coli | Request PDF - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

New Recombinant Escherichia coli Strain Tailored for the Production of Poly(3-Hydroxybutyrate) from Agroindustrial By-Products - CONICET. (n.d.). Retrieved February 5, 2026, from [Link]

-

Ester to Acid - Common Conditions. (n.d.). Retrieved February 5, 2026, from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. concessus.pt [concessus.pt]

- 3. youtube.com [youtube.com]

- 4. bioprocessintl.com [bioprocessintl.com]

- 5. nitt.edu [nitt.edu]

- 6. bioprocessintl.com [bioprocessintl.com]

- 7. mdpi.com [mdpi.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 11. helgroup.com [helgroup.com]

Application Note: High-Purity Crystallization of 4-Chloro-3-hydroxybutyrate Salts

This Application Note provides a comprehensive technical guide for the crystallization and isolation of high-purity 4-Chloro-3-hydroxybutyric acid (CHBA) salts .

Editorial Note: 4-Chloro-3-hydroxybutyric acid is a notoriously difficult intermediate to handle in its free acid form due to its tendency to undergo intramolecular cyclization to form 4-chloromethyl-2-oxetanone (a lactone) and its high water solubility/hygroscopicity. Therefore, "crystallization" in an industrial context almost exclusively refers to the formation of stable amine salts (for purification/resolution) or the careful precipitation of metal salts (Na/Ca) from non-aqueous media.[1] This guide addresses both.

Part 1: Executive Summary & Chemical Challenges

The isolation of 4-Chloro-3-hydroxybutyric acid (CHBA) presents a unique set of thermodynamic and kinetic challenges. Unlike its ethyl ester analog, the free acid is unstable.[1]

The Stability Triad (Critical Mechanism)

Researchers must understand that CHBA exists in a dynamic equilibrium.[1] Attempting to crystallize the free acid from water often leads to oiling out or lactonization.[1]

-

Free Acid: Water-soluble, hygroscopic oil.[1] Difficult to crystallize.

-

Lactone (Impurity): Under acidic or thermal stress, the acid cyclizes to 4-chloromethyl-2-oxetanone.[1]

-

Salt Form (Target): The carboxylate anion is stable.[1] However, alkali metal salts (Na/K) are extremely hygroscopic.[1] Amine salts (e.g., Dicyclohexylamine, Phenylethylamine) are the preferred crystalline forms for purification.[1]

Strategic Recommendation:

-

For Chemical Purity: Crystallize as the Dicyclohexylamine (DCHA) salt.[1]

-

For Optical Purity (Enantiomeric Excess): Crystallize as the (R)- or (S)-1-Phenylethylamine salt.[1]

-

For Final Formulation: Convert the purified amine salt to the Sodium/Calcium salt via non-aqueous precipitation.[1]

Part 2: Experimental Protocols

Protocol A: Purification via Dicyclohexylamine (DCHA) Salt

Use this method to purify crude CHBA from reaction by-products (e.g., crotonic acid derivatives) without regard to chirality.[1]

Principle: DCHA forms bulky, hydrophobic salts with carboxylic acids, forcing them out of organic solution as stable crystals, leaving non-acidic impurities (dimers, lactones) in the mother liquor.[1]

Reagents:

-

Crude 4-Chloro-3-hydroxybutyric acid (approx. 10 g)

-

Dicyclohexylamine (DCHA) (1.1 equivalents)[1]

-

Solvent A: Ethyl Acetate (EtOAc)[1]

-

Solvent B: n-Heptane (Anti-solvent)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 g of crude CHBA oil in 50 mL of Ethyl Acetate at room temperature (20-25°C). Ensure complete dissolution.

-

Filtration: Filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulates.

-

Salt Formation: While stirring at 300 RPM, add DCHA (14.5 g, 1.1 eq) dropwise over 20 minutes.

-

Crystallization:

-

Heat the slurry to 50°C until a clear solution or thin suspension is obtained.

-

Cool slowly to 20°C at a rate of 5°C/hour.

-

Once at 20°C, add n-Heptane (20 mL) dropwise to desaturate.[1]

-

Cool further to 0-5°C and hold for 4 hours.

-

-

Isolation: Filter the white crystals under vacuum (N2 blanket recommended).

-

Washing: Wash the cake with cold EtOAc/Heptane (1:1, 20 mL).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Chiral Resolution via (R)-1-Phenylethylamine Salt

Use this method to isolate (S)-4-Chloro-3-hydroxybutyrate with high optical purity (>99% ee).

Principle: Diastereomeric salt crystallization. The (S)-Acid/(R)-Amine salt is less soluble than the (R)-Acid/(R)-Amine salt in specific polar/non-polar mixtures.[1]

Reagents:

-

Racemic 4-Chloro-3-hydroxybutyric acid (10 g)

-

(R)-(+)-1-Phenylethylamine (Resolving agent, 1.0 eq)[1]

-

Solvent: Isopropyl Alcohol (IPA) / Acetone mixture.[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 10 g racemic acid in 60 mL Acetone.

-

Addition: Add (R)-1-Phenylethylamine (8.7 g) slowly at 25°C.

-

Seeding: If spontaneous nucleation does not occur, seed with 10 mg of pure (S)-CHBA salt crystals.

-

Ripening: Stir the suspension at 25°C for 2 hours.

-

Heating Cycle:

-

Heat to reflux (approx. 56°C) to dissolve the solids partially or fully (depending on concentration).[1]

-

Add Isopropyl Alcohol (IPA) until the solution is just clear (approx 10-20 mL).

-

-

Controlled Cooling: Cool to 0°C over 6 hours. The less soluble diastereomer [(S)-Acid + (R)-Amine] will crystallize.[1]

-

Recrystallization (Critical): Filter the crude salt. Re-dissolve in minimal hot Ethanol and cool to obtain high optical purity (>98% ee).[1]

Protocol C: Isolation of Sodium 4-Chloro-3-hydroxybutyrate

Use this method to convert the purified amine salt or ester into the final pharmaceutical salt form.

Challenge: The sodium salt is highly water-soluble.[1] Evaporating water yields a sticky gum.[1] We must use Anti-Solvent Precipitation .

Methodology:

-

Starting Material: Suspend the purified Amine Salt (from Protocol A/B) in Water (10 mL).

-

Basification: Add NaOH (1M solution) until pH 9.0 is reached. The amine is liberated as an oil.[1]

-

Extraction: Extract the liberated amine with Toluene (3 x 20 mL). Discard the organic layer (contains the resolving agent).[1]

-

Aqueous Phase: You now have a pure aqueous solution of Sodium 4-Chloro-3-hydroxybutyrate.

-

Lyophilization (Preferred): Freeze dry the aqueous solution to obtain a white, hygroscopic powder.[1]

-

Alternative (Crystallization):

-

Concentrate the aqueous solution to a syrup under vacuum (<40°C).

-

Add Ethanol (anhydrous) to dissolve the syrup.[1]

-

Add Acetone or Diethyl Ether dropwise until turbidity persists.[1]

-

Store at -20°C. White hygroscopic needles will form.[1]

-

Handling: Filtration must be done under dry nitrogen; the solid will deliquesce in air.[1]

-

Part 3: Visualization & Logic[1]

Workflow Diagram

The following diagram illustrates the decision tree for processing CHBA, highlighting the critical divergence between chemical purification and chiral resolution.

Caption: Purification workflow for 4-Chloro-3-hydroxybutyrate, distinguishing between bulk chemical purification (DCHA) and chiral resolution.

Part 4: Analytical Controls

To validate the success of the crystallization, the following parameters must be met:

| Parameter | Method | Acceptance Criteria | Note |

| Assay (Purity) | HPLC (C18 Column) | > 98.5% w/w | Detects lactone impurity (RRT ~1.2) |

| Chiral Purity | Chiral HPLC (Chiralcel OD-H) | > 99.0% ee | Mobile Phase: Hexane/IPA (90:10) |

| Residual Solvent | GC-Headspace | < 5000 ppm (EtOAc) | Critical if using Protocol A |

| Water Content | Karl Fischer | < 0.5% (Amine Salts) | Metal salts may be hydrates |

References

-

Yasohara, Y., et al. (1999).[1][2] "Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction." Applied Microbiology and Biotechnology. Link

-

Genomatica, Inc. (2014).[1][3] "Method for preparing 3-hydroxybutyrate salts."[1][3] U.S. Patent 10,508,070.[1][3] Link[1]

-

Tao, J., & Lin, G. (2002).[1] "Biosynthesis of L-carnitine and its derivatives." Patent WO2004092114A1.[1] Link[1]

-

PubChem. (2023).[1] "4-Chloro-3-hydroxybutyric acid Compound Summary." National Library of Medicine.[1] Link

-

Sigma-Aldrich. (2023).[1] "Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate Specification Sheet." Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Enantiomeric Excess of 4-Chloro-3-hydroxybutyric Acid

Welcome to the technical support center for optimizing the enantiomeric excess (ee) of 4-Chloro-3-hydroxybutyric acid and its esters. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. 4-Chloro-3-hydroxybutyric acid is a critical chiral building block in the synthesis of various pharmaceuticals.[1][2] Achieving high enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient.

This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis and purification.

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is a frequent hurdle in the asymmetric synthesis of 4-Chloro-3-hydroxybutyric acid.[3] This section provides a systematic approach to identifying and resolving the root causes of suboptimal stereoselectivity.

Issue 1: Suboptimal Performance of Biocatalytic Asymmetric Reduction

Q: My enzymatic reduction of ethyl 4-chloro-3-oxobutanoate is yielding low ee. What are the likely causes and how can I improve it?

A: The asymmetric reduction of a prochiral ketone like ethyl 4-chloro-3-oxobutanoate using biocatalysts such as yeast or isolated enzymes is a powerful method for producing chiral alcohols.[4] However, several factors can influence the enantioselectivity of this transformation.

Causality and Solutions:

-

Enzyme Selection and Activity: The choice of microorganism or enzyme is critical. Different species or strains possess reductases with varying substrate specificities and stereoselectivities. For instance, while baker's yeast is commonly used, engineered E. coli expressing specific carbonyl reductases or alcohol dehydrogenases often provide superior results, achieving over 99% ee.[5][6][7] It is also crucial to ensure the enzyme is active and not inhibited by the substrate or product.[8][9]

-

Cofactor Regeneration: Most reductase enzymes rely on nicotinamide cofactors (NADH or NADPH) as a source of hydrides.[9][11] Inefficient regeneration of the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form will stall the reaction and can impact selectivity.

-

Reaction Conditions: Temperature, pH, and solvent can significantly affect enzyme stability, activity, and enantioselectivity.[1]

-

Recommendation: Optimize these parameters systematically. Start with the enzyme supplier's recommended conditions and then perform a design of experiments (DoE) to screen a range of pH values (typically 6-8) and temperatures (e.g., 25-40°C). The use of a biphasic system (e.g., water/n-butyl acetate) can sometimes improve yields and ee by mitigating substrate or product inhibition.[7][9]

-

-

Substrate and Product Inhibition: High concentrations of the ketone substrate or the alcohol product can inhibit or even denature the enzyme, leading to reduced conversion and ee.[4][9]

-

Recommendation: Employ a fed-batch strategy for the substrate to maintain a low, steady concentration in the reaction medium.[7] This prevents substrate inhibition and can lead to significantly higher product titers and enantiomeric purity.

-

Issue 2: Inefficient Kinetic Resolution

Q: I am attempting a kinetic resolution of racemic 4-chloro-3-hydroxybutyric acid ester, but the ee of both the product and the remaining starting material is low. Why is this happening?

A: Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. For a successful resolution, the enzyme must be highly enantioselective, and the reaction must be stopped at or near 50% conversion.

Causality and Solutions:

-

Low Enzyme Enantioselectivity (E-value): The intrinsic ability of the enzyme to differentiate between the two enantiomers is paramount. A low E-value will result in poor separation.

-

Recommendation: Select an enzyme known for high enantioselectivity in the acylation or hydrolysis of similar secondary alcohols. Lipases, such as Candida antarctica lipase B (CALB), are often effective.[12] The choice of acyl donor in a transesterification reaction can also influence enantioselectivity.[12][13]

-

-

Reaction Conversion: Over- or under-running the reaction will lead to suboptimal ee. The maximum ee for the unreacted starting material is achieved at conversions greater than 50%, while the maximum ee for the product is typically observed at lower conversions.

-

Recommendation: Monitor the reaction progress carefully using an appropriate analytical technique (e.g., chiral HPLC or GC). Aim for approximately 50% conversion to obtain a good yield of one enantiomer with high ee.

-

-

Equilibrium and Reversibility: The reverse reaction (e.g., alcoholysis of the newly formed ester) can diminish the enantiopurity of the product.

-

Recommendation: Use an acyl donor that makes the reaction effectively irreversible, such as vinyl acetate or isopropenyl acetate.[13] These generate acetaldehyde or acetone as byproducts, respectively, which do not participate in the reverse reaction.

-

Issue 3: Challenges in Chiral Purification

Q: My synthesis resulted in a moderate ee. What are the best methods to enrich the enantiomeric purity of 4-chloro-3-hydroxybutyric acid?

A: When asymmetric synthesis or resolution methods do not yield the desired enantiopurity, downstream purification techniques are necessary.

Causality and Solutions:

-

Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic carboxylic acid with a chiral amine to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[14]

-

Recommendation: Screen a variety of commercially available, enantiomerically pure resolving agents (e.g., (R)- or (S)-1-phenylethylamine, brucine, or cinchonidine).[14] The choice of solvent is also critical for achieving good separation. This method can be laborious and may require significant optimization.[14]

-

-

Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.[15][16][17]

-

Recommendation: Select a CSP that is well-suited for separating hydroxy acids. Polysaccharide-based and macrocyclic glycopeptide columns are often good starting points.[15] Method development will involve screening different mobile phases (normal-phase, reversed-phase, or polar organic) to achieve optimal resolution.[15] While highly effective, this method can be expensive for large-scale production.

-

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to enantiomerically enriched 4-chloro-3-hydroxybutyric acid?

There are three main strategies for obtaining enantiomerically enriched 4-chloro-3-hydroxybutyric acid or its esters:

-

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as chiral epichlorohydrin.[18]

-

Asymmetric Synthesis: The most common approach is the asymmetric reduction of a prochiral ketone, like ethyl 4-chloro-3-oxobutanoate, using a chiral catalyst (biocatalytic or chemical).[19]

-

Kinetic Resolution: Separation of a racemic mixture by reacting it with a chiral catalyst or reagent that selectively transforms one enantiomer faster than the other.[19][20]

Q2: How is enantiomeric excess (ee) determined for 4-chloro-3-hydroxybutyric acid?

The most common and reliable methods for determining the ee of 4-chloro-3-hydroxybutyric acid and its esters are:

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their individual quantification.[3][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: The sample can be reacted with a chiral derivatizing agent to form diastereomers, which will have distinct signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR), allowing for quantification.[3][21]

Q3: Can the enantiomeric excess be improved by simple recrystallization?

Enrichment of enantiomeric excess by direct crystallization is generally not possible unless the compound forms a conglomerate (a rare occurrence where enantiomers crystallize separately). However, diastereomeric salt crystallization, as mentioned in the troubleshooting section, is a viable method.[14]

Q4: Are there any safety considerations when working with the synthesis of 4-chloro-3-hydroxybutyric acid?

Yes, several precursors and reagents require careful handling. For instance, epichlorohydrin is a toxic and reactive compound.[18] Cyanide salts, if used in the synthesis, are highly toxic.[18][22] Always consult the Safety Data Sheets (SDS) for all chemicals and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental Protocols & Data

Protocol: Enzymatic Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

This protocol describes a typical whole-cell biocatalytic reduction using a recombinant E. coli strain co-expressing a carbonyl reductase and glucose dehydrogenase.

Materials:

-

Recombinant E. coli cells expressing the desired enzymes

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl 4-chloro-3-oxobutanoate

-

Glucose

-

NADP⁺ or NAD⁺ (catalytic amount)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Suspend the recombinant E. coli cells in the phosphate buffer in a reaction vessel.

-

Add glucose to the cell suspension.

-

Add the catalytic amount of the required cofactor (NADP⁺ or NAD⁺).

-

Initiate the reaction by adding ethyl 4-chloro-3-oxobutanoate. For high concentrations, use a fed-batch approach where the substrate is added gradually over several hours.

-